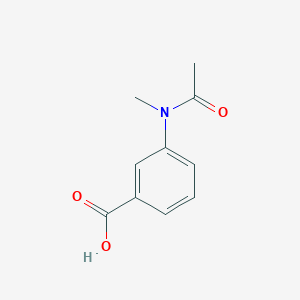

3-(N-methylacetamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[Acetyl(methyl)amino]benzoic acid” is a derivative of benzoic acid, which is an organic compound . It has a molecular formula of C10H11NO3 . The compound is essentially planar .

Synthesis Analysis

The synthesis of “3-[Acetyl(methyl)amino]benzoic acid” could involve the Friedel-Crafts acylation of benzene . This process involves adding a ketone functional group to a benzene ring using an acid chloride and an AlCl3 Lewis acid catalyst . The ketone can then be reduced into an alkyl group using the Clemmensen, Wolf Kishner, or catalytic hydrogenation methods .Molecular Structure Analysis

The molecular structure of “3-[Acetyl(methyl)amino]benzoic acid” consists of a benzene ring substituted with an amino group and a carboxylic acid . The carboxyl group makes a dihedral angle of 4.53(7)° with the plane of the ring, while the acid group forms a dihedral angle of 3.45(8)° to the ring .Chemical Reactions Analysis

The reactions of carboxylic acids, such as “3-[Acetyl(methyl)amino]benzoic acid”, are often influenced by the effects of directing groups . The order of reactions can change the products produced . For example, the direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group . Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .Physical and Chemical Properties Analysis

“3-[Acetyl(methyl)amino]benzoic acid” is a derivative of 3-Aminobenzoic acid, which is a white solid, although commercial samples are often colored . It is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .Safety and Hazards

The safety data sheet for benzoic acid, a related compound, suggests that it causes skin irritation and serious eye damage . It also causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name |

3-[acetyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11(2)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOZLNYCTRLSKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2624721.png)

![(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2624722.png)

![N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide](/img/structure/B2624724.png)

![4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile](/img/structure/B2624730.png)

![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2624731.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2624732.png)

![METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2624734.png)

![5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2624736.png)

![N-(4-chlorophenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2624738.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2624740.png)